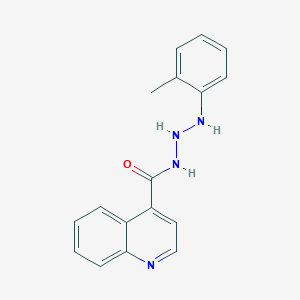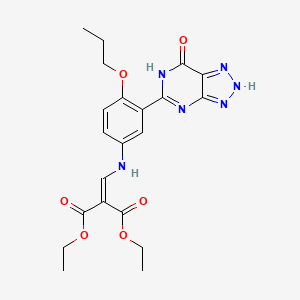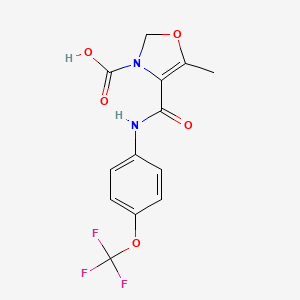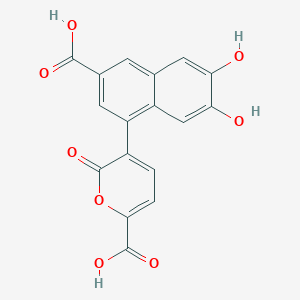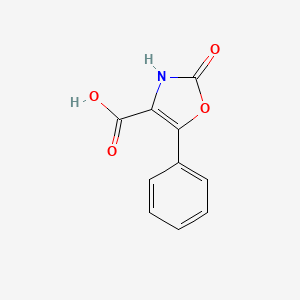
2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature or slightly elevated temperatures, and the use of solvents like acetonitrile and water containing formic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of flow synthesis techniques, which involve continuous processing and the use of packed reactors containing commercial manganese dioxide, has been reported . This method enhances safety and efficiency compared to traditional batch synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Although specific reduction reactions are less documented, similar compounds often undergo reduction to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring and carboxylic acid functional group. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of an oxazole ring.
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains an imidazole ring, differing in nitrogen positioning.
Uniqueness: 2-oxo-5-Phenyl-2,3-dihydrooxazole-4-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds .
Propriétés
Formule moléculaire |
C10H7NO4 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-oxo-5-phenyl-3H-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(13)7-8(15-10(14)11-7)6-4-2-1-3-5-6/h1-5H,(H,11,14)(H,12,13) |
Clé InChI |
VLPUGRIHXFCDOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=O)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


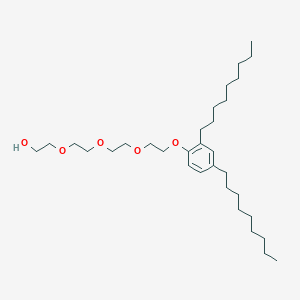
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)


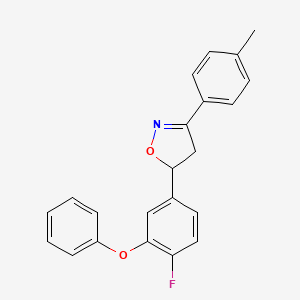
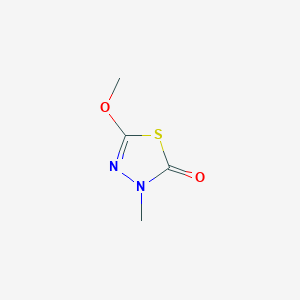
![6-[5-Butanoyl-6-(morpholin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899748.png)
![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)

![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
